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Compound Name: Omesdafexor

Cat. No.: B12393163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational approaches used to

model the interaction between the non-steroidal Farnesoid X Receptor (FXR) agonist,

Omesdafexor, and its target protein, FXR. Omesdafexor (formerly known as MET642) is a

clinical-stage drug candidate being developed for the treatment of liver and gastrointestinal

diseases. Understanding its interaction with FXR at a molecular level is crucial for its

development and for the design of future FXR-targeted therapies.

While specific quantitative binding affinity data for Omesdafexor, such as Ki, Kd, or IC50

values, are not publicly available in the reviewed literature, this guide will provide a framework

for such in silico studies. We will present comparative data for other well-characterized FXR

agonists to provide context for potency and efficacy. Furthermore, detailed experimental

protocols for key in silico methodologies and visualizations of the relevant biological pathways

and computational workflows are provided.

Data Presentation: Comparative Analysis of FXR
Agonist Potency
Due to the absence of publicly available binding affinity data for Omesdafexor, the following

table summarizes the half-maximal effective concentration (EC50) values for several other well-

characterized FXR agonists. This data serves as a benchmark for understanding the potency of

compounds targeting FXR.
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Compound EC50 (nM) Assay Type Reference

Obeticholic Acid

(OCA)
100 Reporter Gene Assay [1]

GW4064 65 Reporter Gene Assay [1]

Fexaramine 25 Reporter Gene Assay [1]

WAY-362450 4 Reporter Gene Assay [1]

EDP-305 8 Reporter Gene Assay [2]

FXR Signaling Pathway and Omesdafexor's
Mechanism of Action
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile

acid, lipid, and glucose metabolism. As an agonist, Omesdafexor binds to and activates FXR,

initiating a cascade of downstream signaling events.

Upon activation by a ligand like Omesdafexor, FXR forms a heterodimer with the Retinoid X

Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response

elements (FXREs) in the promoter regions of target genes, leading to the modulation of their

transcription. Key downstream effects include the induction of the Small Heterodimer Partner

(SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-

limiting enzyme in bile acid synthesis. This feedback loop is central to maintaining bile acid

homeostasis.
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FXR Signaling Pathway Activation by Omesdafexor.

In Silico Modeling Workflow for Omesdafexor-FXR
Interaction
The computational investigation of the Omesdafexor-FXR interaction typically follows a multi-

step workflow, integrating various in silico techniques to build a comprehensive understanding

of the binding mechanism and its functional consequences.
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Workflow for In Silico Modeling of Omesdafexor-FXR Interaction.

Experimental Protocols
This section details the methodologies for the key in silico experiments used to model the

Omesdafexor-FXR interaction.

Molecular Docking
Objective: To predict the preferred binding orientation of Omesdafexor within the FXR ligand-

binding pocket and to estimate the binding affinity.

Methodology:

Protein Preparation:

The three-dimensional crystal structure of the human FXR ligand-binding domain (LBD) is

obtained from the Protein Data Bank (PDB). A suitable structure in complex with a known

agonist is preferred to ensure an active conformation (e.g., PDB IDs: 1OSV, 3DCT).

The protein structure is prepared using software such as Schrödinger's Protein

Preparation Wizard or UCSF Chimera. This involves adding hydrogen atoms, assigning

correct bond orders, removing water molecules and co-factors not relevant to the binding

site, and minimizing the energy of the structure to relieve any steric clashes.

Ligand Preparation:

The 2D structure of Omesdafexor is converted to a 3D conformation.

The ligand is prepared using tools like LigPrep (Schrödinger) or Open Babel. This includes

generating possible ionization states at a physiological pH, tautomers, and stereoisomers,

followed by energy minimization.

Grid Generation:

A docking grid is defined around the known binding site of FXR. The grid box should be

large enough to encompass the entire binding pocket and allow for rotational and

translational freedom of the ligand.
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Docking Simulation:

Molecular docking is performed using software such as AutoDock Vina, GOLD, or Glide

(Schrödinger).

The docking algorithm samples a large number of possible conformations and orientations

of the ligand within the receptor's binding site.

Each generated pose is scored based on a scoring function that estimates the binding free

energy. The pose with the best score is considered the most likely binding mode.

Analysis of Results:

The predicted binding poses are visually inspected to analyze the key interactions

(hydrogen bonds, hydrophobic interactions, etc.) between Omesdafexor and the amino

acid residues of the FXR binding pocket.

The docking scores are used to rank different poses and can be used as a qualitative

measure of binding affinity.

Molecular Dynamics (MD) Simulations
Objective: To investigate the dynamic behavior of the Omesdafexor-FXR complex over time,

assess the stability of the predicted binding pose, and refine the understanding of the

interaction.

Methodology:

System Setup:

The best-ranked docked pose of the Omesdafexor-FXR complex from the molecular

docking study is used as the starting structure.

The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological

salt concentration.
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Force Field Parameterization:

A suitable force field (e.g., AMBER, CHARMM, GROMOS) is assigned to the protein and

the ligand. Parameters for Omesdafexor may need to be generated if they are not

available in standard force fields.

Energy Minimization:

The energy of the entire system is minimized to remove any steric clashes or unfavorable

geometries.

Equilibration:

The system is gradually heated to the desired temperature (e.g., 300 K) and then

equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the

solvent molecules and ions to relax around the protein-ligand complex.

Production Run:

A long-timescale MD simulation (typically hundreds of nanoseconds) is performed to

sample the conformational space of the complex. Trajectories of atomic coordinates are

saved at regular intervals.

Trajectory Analysis:

The saved trajectories are analyzed to assess the stability of the complex (e.g., by

calculating the root-mean-square deviation, RMSD).

The dynamics of key interactions identified in the docking study are monitored over time.

Advanced analyses such as binding free energy calculations (e.g., using MM/PBSA or

MM/GBSA methods) can be performed to obtain a more quantitative estimate of the

binding affinity.

Pharmacophore Modeling
Objective: To identify the essential three-dimensional arrangement of chemical features of

Omesdafexor that are responsible for its binding to FXR.
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Methodology:

Feature Definition:

Pharmacophoric features are defined based on the chemical properties of Omesdafexor
and its interactions with FXR observed in docking and MD studies. Common features

include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and

aromatic rings.

Model Generation (Ligand-Based):

If a set of known active FXR agonists with diverse structures is available, a ligand-based

pharmacophore model can be generated by aligning these molecules and identifying the

common chemical features.

Model Generation (Structure-Based):

Using the Omesdafexor-FXR complex structure, a structure-based pharmacophore model

is generated by identifying the key interaction points between the ligand and the receptor.

Model Validation:

The generated pharmacophore model is validated by its ability to distinguish known active

FXR agonists from inactive molecules in a database.

Application:

The validated pharmacophore model can be used for virtual screening of large chemical

databases to identify novel compounds with the potential to bind to FXR. It also provides

insights into the key structural requirements for FXR agonism.

Conclusion
In silico modeling provides a powerful and indispensable toolkit for understanding the

molecular basis of the Omesdafexor-FXR interaction. While specific experimental binding data

for Omesdafexor remains proprietary, the methodologies outlined in this guide provide a

robust framework for its computational investigation. Through a combination of molecular

docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain
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valuable insights into the binding mode, stability, and key structural determinants of

Omesdafexor's activity as an FXR agonist. These computational approaches, when integrated

with experimental data, will continue to be instrumental in the ongoing development of

Omesdafexor and the discovery of next-generation FXR modulators for the treatment of

metabolic and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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